molecular formula C8H14ClNO B2577076 1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride CAS No. 1989671-66-0

1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride

Cat. No.: B2577076
CAS No.: 1989671-66-0
M. Wt: 175.66
InChI Key: ZQDDAUSSPWCXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride” is a chemical compound with the CAS Number: 1989671-66-0 . It has a molecular weight of 175.66 . The IUPAC name for this compound is 1-(tetrahydro-2H-pyran-2-yl)prop-2-yn-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13NO.ClH/c1-2-7(9)8-5-3-4-6-10-8;/h1,7-8H,3-6,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature and is shipped under normal conditions .

Scientific Research Applications

Overview of Organic and Inorganic By-Products in Water Treatment

The study by Rice and Gomez-Taylor (1986) discusses the formation of by-products from the reaction of strong oxidants with contaminants in drinking water treatment, focusing on organic and inorganic by-products. Although not directly related to 1-(Oxan-2-yl)prop-2-yn-1-amine hydrochloride, it highlights the broader context of chemical reactions in water treatment, including the formation of chloronitriles through reactions involving chlorine or chloramine with amine functions, which can subsequently hydrolyze into chloroacetic acids. This insight could be relevant for considering potential by-products or interactions involving similar chemical structures in water treatment processes (Rice & Gomez-Taylor, 1986).

Oxo Boron Clusters and Open Frameworks

Lin and Yang (2011) review recent advances in the synthesis and characterization of oxo boron clusters and their open frameworks, using different amine molecules among other agents. This research domain is pertinent when considering the utility of this compound in the synthesis or stabilization of novel materials, given the compound's potential as an amine reactant or stabilizing agent in the creation of complex borate structures with applications in catalysis, optics, and more (Lin & Yang, 2011).

Degradation of Nitrogen-Containing Compounds

The review by Bhat and Gogate (2021) on the degradation of nitrogen-containing compounds using advanced oxidation processes provides a comprehensive overview of dealing with recalcitrant nitrogen-containing pollutants. While the focus is not directly on this compound, understanding the mechanisms and efficiencies of various advanced oxidation processes for degrading amines and related compounds can inform potential environmental or waste treatment applications for this chemical or its derivatives (Bhat & Gogate, 2021).

Ferrate(VI) and (V) Oxidation of Organic Compounds

Sharma's review (2013) on the kinetics and mechanisms of ferrate(VI) and (V) oxidation of organic compounds, including amines, provides valuable insights into oxidative degradation pathways that could be relevant for understanding the reactivity and potential environmental impacts of this compound. This knowledge can help in assessing the compound's stability and reactivity under various conditions, informing its safe handling and potential applications (Sharma, 2013).

Efficient PFAS Removal by Amine-Functionalized Sorbents

The review by Ateia et al. (2019) on the use of amine-containing sorbents for PFAS removal underscores the significance of amine functional groups in environmental remediation applications. Given the structural relevance, this compound could potentially contribute to the development of novel sorbents for removing persistent organic pollutants from water, highlighting the compound's utility in environmental sciences (Ateia et al., 2019).

Properties

IUPAC Name

1-(oxan-2-yl)prop-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-7(9)8-5-3-4-6-10-8;/h1,7-8H,3-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDDAUSSPWCXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CCCCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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